CYP11B2 vs. CYP11B1 Differential Affinity: A Quantified Selectivity Window for Aldosterone Synthase Over Cortisol Synthase Profiling
In direct comparative enzymatic inhibition assays conducted in the same experimental system, 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile (CHEMBL3397607) exhibited an IC50 of 2.20 nM against human CYP11B2 (aldosterone synthase) and an IC50 of 4.5 nM against human CYP11B1 (steroid 11β-hydroxylase), both measured in human V79MZ cells using [3H]-11-deoxycorticosterone as substrate with 1-hour preincubation prior to substrate addition [1]. This corresponds to an approximately 2.05-fold greater affinity for CYP11B2 relative to CYP11B1. In the broader context of reported chromone-based inhibitors, this selectivity profile is notable: certain structurally optimized chromone derivatives (e.g., compound 5c) achieve stronger selectivity (>10-fold toward CYP11B1) but at the cost of reduced absolute CYP11B2 affinity, while other analogs display the opposite preference [2]. The absolute IC50 of 2.20 nM for CYP11B2 positions 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile within the low-nanomolar potency range comparable to established steroidal and non-steroidal CYP11B2 tool compounds, making it a viable chemical probe for aldosterone synthase-dependent mechanistic studies [3].
| Evidence Dimension | CYP11B2 vs CYP11B1 inhibitory potency (IC50) in the same human cell-based assay system |
|---|---|
| Target Compound Data | CYP11B2: IC50 = 2.20 nM; CYP11B1: IC50 = 4.5 nM |
| Comparator Or Baseline | Within-compound selectivity ratio; benchmark comparator: compound 5c (chromone scaffold) showing IC50 = 8 nM (CYP11B1) with >10-fold selectivity over CYP11B2 [2] |
| Quantified Difference | ~2.05-fold higher affinity for CYP11B2 over CYP11B1; CYP11B1 IC50 / CYP11B2 IC50 ratio = 2.05 |
| Conditions | Human V79MZ cells; [3H]-11-deoxycorticosterone as substrate; 1-hour preincubation before substrate addition; ChEMBL/Saarland University curated data |
Why This Matters
A quantified ~2-fold CYP11B2-over-CYP11B1 selectivity provides a defined experimental window for aldosterone synthase inhibition studies, enabling researchers to select this compound over non-selective or CYP11B1-preferring chromone analogs for target-specific corticosteroid pathway interrogation.
- [1] BindingDB. Entry BDBM50062549 (CHEMBL3397607). CYP11B1 IC50 = 4.5 nM; CYP11B2 IC50 = 2.20 nM in human V79MZ cells. Curated from ChEMBL. View Source
- [2] Gobbi S, et al. Exploiting the chromone scaffold for the development of inhibitors of corticosteroid biosynthesis. J Med Chem. 2016;59(6):2850–2861. Reports compound 5c with CYP11B1 IC50 ~8 nM and selectivity over CYP11B2. View Source
- [3] Strushkevich N, et al. Structural basis for aldosterone synthase (CYP11B2) inhibition. J Steroid Biochem Mol Biol. 2011;125(1-2):23–28. Context on CYP11B2 inhibitor pharmacology. View Source
